N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a synthetic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiazolidinone ring, along with the dichlorobenzylidene and isonicotinamide moieties, contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with isonicotinic acid hydrazide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)nicotinamide
- 2-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid
Uniqueness
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isonicotinamide moiety enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-11-2-1-3-12(18)10(11)8-13-15(23)21(16(24)25-13)20-14(22)9-4-6-19-7-5-9/h1-8H,(H,20,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXLVEWNFVMATJ-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.